7-Methyl-1-benzothiophene-3-sulfonyl chloride
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Overview
Description
7-Methyl-1-benzothiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C9H7ClO2S2 and a molecular weight of 246.73 g/mol . This compound is known for its unique structure, which includes a benzothiophene ring substituted with a methyl group at the 7th position and a sulfonyl chloride group at the 3rd position. It is primarily used in research and development projects due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-benzothiophene-3-sulfonyl chloride typically involves the sulfonylation of 7-methyl-1-benzothiophene. One common method includes the reaction of 7-methyl-1-benzothiophene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1-benzothiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl derivatives.
Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of thiol or sulfide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acids: Formed through oxidation reactions.
Thiols and Sulfides: Formed through reduction reactions.
Scientific Research Applications
7-Methyl-1-benzothiophene-3-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methyl-1-benzothiophene-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with various biological molecules. The compound can inhibit enzymes by modifying active site residues, thereby affecting their activity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
7-Methyl-1-benzothiophene-3-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of the methyl group at the 7th position and the sulfonyl chloride group at the 3rd position allows for selective reactions and applications that may not be achievable with other similar compounds .
Properties
Molecular Formula |
C9H7ClO2S2 |
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Molecular Weight |
246.7 g/mol |
IUPAC Name |
7-methyl-1-benzothiophene-3-sulfonyl chloride |
InChI |
InChI=1S/C9H7ClO2S2/c1-6-3-2-4-7-8(14(10,11)12)5-13-9(6)7/h2-5H,1H3 |
InChI Key |
QAISVXJHXQCRQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CS2)S(=O)(=O)Cl |
Origin of Product |
United States |
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